4-Anilino-2-(4-methylpent-3-en-2-yl)phenol
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Overview
Description
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol is an organic compound with a complex structure that includes both an aniline and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-(4-methylpent-3-en-2-yl)phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aniline with a substituted phenol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Anilino-2-(4-methylpent-3-en-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol and aniline groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-Anilino-2-(4-methylpent-3-en-2-yl)phenol can be compared with other similar compounds, such as:
4-Anilino-2-(4-methylpent-3-en-1-yl)phenol: This compound has a similar structure but differs in the position of the double bond.
4-Anilino-2-(4-methylpent-3-yn-2-yl)phenol: This compound contains a triple bond instead of a double bond, leading to different chemical properties.
4-Anilino-2-(4-methylpent-3-en-2-yl)benzoic acid: This compound has a carboxylic acid group instead of a phenol group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
66650-89-3 |
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Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-anilino-2-(4-methylpent-3-en-2-yl)phenol |
InChI |
InChI=1S/C18H21NO/c1-13(2)11-14(3)17-12-16(9-10-18(17)20)19-15-7-5-4-6-8-15/h4-12,14,19-20H,1-3H3 |
InChI Key |
DZORWSKLTLMJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)C)C1=C(C=CC(=C1)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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